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Abstract
TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor with significant potential in

the treatment of cancers harboring human epidermal growth factor receptor type 2 (HER2) and

epidermal growth factor receptor (EGFR) aberrations.[1][2] Developed through a combination

of compound-library screening and structure-based design, TAS2940 covalently binds to its

target kinases, leading to sustained inhibition of downstream signaling pathways that are

critical for tumor cell proliferation and survival.[1] Notably, this compound has demonstrated the

ability to penetrate the blood-brain barrier, suggesting its utility in treating primary brain tumors

and metastases.[1][3] This technical guide provides a comprehensive overview of the chemical

structure, properties, mechanism of action, and key experimental data related to TAS2940.

Chemical Structure and Properties
TAS2940 is a small molecule inhibitor belonging to the class of acrylamide derivatives.[1] Its

chemical structure is designed for high affinity and selective covalent modification of the target

kinases.

Table 1: Chemical and Physical Properties of TAS2940
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Property Value Reference

IUPAC Name

7-((3R,5S)-1-acryloyl-5-

methylpyrrolidin-3-yl)-4-amino-

6-(cyclopropylethynyl)-N-

((R)-1-phenylethyl)-7H-

pyrrolo[2,3-d]pyrimidine-5-

carboxamide

[3]

Molecular Formula C28H30N6O2 [3]

Molecular Weight 482.59 g/mol [3]

CAS Number 2451398-65-3 [3]

Appearance Solid [3]

Solubility 10 mM in DMSO [3]

Mechanism of Action and Signaling Pathway
TAS2940 is an irreversible inhibitor that functions by forming a covalent bond with a cysteine

residue (Cys805 in HER2) within the ATP-binding pocket of the ERBB family of receptor

tyrosine kinases.[1] This covalent modification leads to the inhibition of receptor

autophosphorylation and the subsequent blockade of downstream signaling cascades,

primarily the PI3K/AKT and MAPK/ERK pathways.[4][5] The inhibition of these pathways

ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells

with ERBB aberrations.[5]
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TAS2940 Mechanism of Action
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Caption: TAS2940 inhibits EGFR and HER2, blocking downstream PI3K/AKT and MAPK/ERK

pathways.

In Vitro Efficacy
TAS2940 has demonstrated potent inhibitory activity against wild-type and various mutant

forms of HER2 and EGFR in enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of TAS2940

Target IC50 (nM) Reference

HER2 (wild-type) 5.6 [3][4][5]

HER2 V777L 2.1 [3][4][5]

HER2 A775_G776insYVMA 1.0 [3][4][5]

MCF10A_HER2 2.27 [5]

MCF10A_HER2/S310F 1.98 [5]

MCF10A_HER2/L755S 3.74 [5]

MCF10A_HER2/V777L 1.54 [5]

MCF10A_HER2/V842I 3.28 [5]

MCF10A_HER2/insYVMA 1.91 [5]

MCF10A_EGFR 9.38 [5]

MCF10A_EGFR (EGF+) 0.804 [5]

MCF10A_EGFR/V769_D770in

sASV
5.64 [5]

MCF10A_EGFR/D770_N771in

sSVD
2.98 [5]

Experimental Protocols
In Vitro Kinase Assay
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A generalized protocol for assessing the inhibitory activity of TAS2940 against ERBB kinases.

In Vitro Kinase Assay Workflow
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Caption: Workflow for determining the in vitro kinase inhibitory activity of TAS2940.

Methodology:

Preparation: Recombinant ERBB kinases are diluted in a kinase assay buffer. A serial

dilution of TAS2940 is prepared in DMSO and then further diluted in the assay buffer.

Reaction: The kinase and TAS2940 are pre-incubated together in a microplate well. The

kinase reaction is initiated by the addition of ATP.

Detection: The reaction is stopped, and the remaining ATP is quantified using a detection

reagent such as the ADP-Glo™ Kinase Assay. The luminescence signal is inversely

proportional to the kinase activity.

Analysis: The data is plotted as the percentage of kinase inhibition versus the log of the

inhibitor concentration to determine the IC50 value.

Western Blot Analysis
This protocol is used to assess the effect of TAS2940 on the phosphorylation of HER2, HER3,

and their downstream signaling proteins AKT and ERK.[5]

Methodology:

Cell Treatment: Cancer cells with ERBB aberrations are treated with varying concentrations

of TAS2940 for a specified duration (e.g., 3-48 hours).[5]

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is

determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for phosphorylated and total HER2, HER3, AKT, and ERK.

Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the

protein bands are visualized using an ECL detection reagent.
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Analysis: Band intensities are quantified using densitometry software to determine the

relative levels of protein phosphorylation.

In Vivo Xenograft Models
To evaluate the in vivo antitumor efficacy of TAS2940, xenograft mouse models are utilized.[3]

Methodology:

Cell Implantation: Human cancer cells with known HER2 or EGFR aberrations are

subcutaneously or intracranially implanted into immunodeficient mice.[3]

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into

treatment and control groups. TAS2940 is administered orally once daily.[5]

Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors

may be excised for further analysis, such as western blotting or immunohistochemistry, to

assess target engagement. In intracranial models, survival is a key endpoint.[3]

Conclusion
TAS2940 is a promising, potent, and selective pan-ERBB inhibitor with a favorable preclinical

profile. Its ability to irreversibly inhibit key oncogenic drivers and penetrate the central nervous

system makes it a strong candidate for further clinical development in the treatment of a range

of solid tumors, including those with brain involvement. The data and protocols presented in

this guide provide a solid foundation for researchers and clinicians interested in the continued

investigation of this novel therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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